molecular formula C22H23N5O6 B15287623 3'-O-Levulinoyl-N-benzoyl-2'-deoxyadenosine

3'-O-Levulinoyl-N-benzoyl-2'-deoxyadenosine

Cat. No.: B15287623
M. Wt: 453.4 g/mol
InChI Key: QYDSRPUWFGHCHG-GVDBMIGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine is a modified nucleoside derivative. It is characterized by the presence of a levulinoyl group at the 3’-hydroxyl position and a benzoyl group at the N-position of the 2’-deoxyadenosine molecule. This compound is often used as a protected nucleotide derivative and building block in various chemical and biochemical applications .

Preparation Methods

The synthesis of 3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine typically involves the protection of the hydroxyl groups and the amino group of 2’-deoxyadenosine. The levulinoyl group is introduced at the 3’-hydroxyl position, and the benzoyl group is introduced at the N-position. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired protection and substitution .

Chemical Reactions Analysis

3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine undergoes various chemical reactions, including:

Scientific Research Applications

3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-O-Levulinoyl-N-benzoyl-2’-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism. This interference can lead to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H23N5O6

Molecular Weight

453.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate

InChI

InChI=1S/C22H23N5O6/c1-13(29)7-8-18(30)33-15-9-17(32-16(15)10-28)27-12-25-19-20(23-11-24-21(19)27)26-22(31)14-5-3-2-4-6-14/h2-6,11-12,15-17,28H,7-10H2,1H3,(H,23,24,26,31)/t15-,16+,17+/m0/s1

InChI Key

QYDSRPUWFGHCHG-GVDBMIGSSA-N

Isomeric SMILES

CC(=O)CCC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)CCC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.